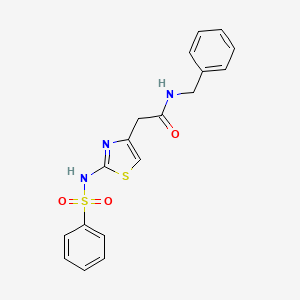

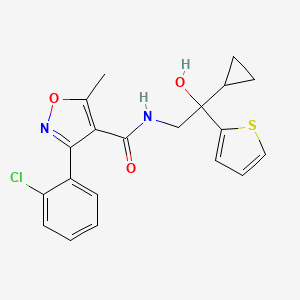

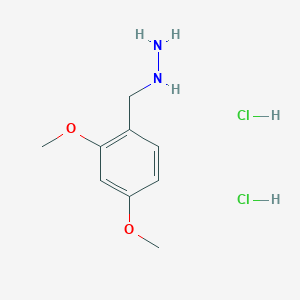

![molecular formula C22H26N2O4 B2638678 4-isopropoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921861-44-1](/img/structure/B2638678.png)

4-isopropoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-isopropoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.46. The purity is usually 95%.

BenchChem offers high-quality 4-isopropoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-isopropoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Synthesis and Oxidation Reactions : Levai et al. (2002) explored the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans, detailing a process that might share similarities with the synthesis routes or oxidation reactions of compounds like the one . This research highlights the innovative transformations possible with complex organic molecules, potentially contributing to the development of new pharmacophores or materials (Levai et al., 2002).

Antiproliferative Effects on Cancer Cells : Kim et al. (2011) reported on the synthesis of phenylpyrazolodiazepin-7-ones and their antiproliferative effects on cancer cells. While the chemical structure differs from the queried compound, the research approach and the focus on antiproliferative activities suggest potential applications of similar compounds in cancer research (Kim et al., 2011).

Unusual Ring-Expansion Reactions : Kolluri et al. (2018) discussed the synthesis of a nitro-spiro compound via an unusual ring-expansion, indicating the types of novel chemical reactions that might be relevant for the synthesis or modification of complex molecules like the one described. This showcases the exploration of new chemical reactions that can expand the toolkit for synthesizing bioactive compounds or materials (Kolluri et al., 2018).

Serotonin-3 Receptor Antagonists : Harada et al. (1995) focused on the development of serotonin-3 (5-HT3) receptor antagonists, detailing structure-activity relationships of various compounds. Though not directly related, this indicates how complex oxazepines and related structures could be investigated for their potential as receptor antagonists or modulators in neurological applications (Harada et al., 1995).

Spectral and DFT Studies of Benzimidazole-Oxazepines : Almansour et al. (2016) conducted spectral, X-ray diffraction, and DFT studies on novel benzimidazole fused-1,4-oxazepines, indicating the interest in understanding the electronic structure, reactivity, and potential applications of such heterocyclic compounds in various fields, including medicinal chemistry and material science (Almansour et al., 2016).

Gold-Catalyzed Cycloaddition Reactions : Xu et al. (2018) explored the gold-catalyzed [5 + 1] or [5 + 2] cycloaddition reactions with ynamides, leading to the synthesis of oxazepines among other compounds. This research underlines the potential of using advanced catalytic methods to construct complex oxazepine rings, which could be relevant for the synthesis or functionalization of the compound (Xu et al., 2018).

properties

IUPAC Name |

4-propan-2-yloxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-14(2)28-17-9-6-15(7-10-17)20(25)23-16-8-11-18-19(12-16)27-13-22(3,4)21(26)24(18)5/h6-12,14H,13H2,1-5H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVWFWJCUNRCBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isopropoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

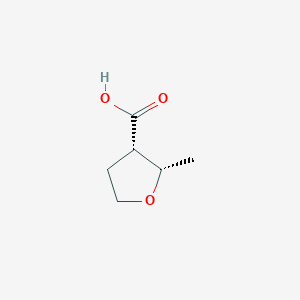

![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2638595.png)

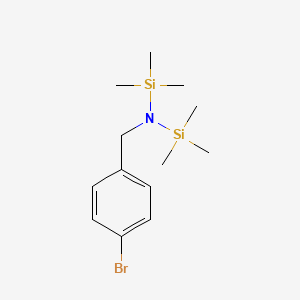

![3-[8-(Trifluoromethyl)quinolin-2-yl]propanoic acid](/img/structure/B2638596.png)

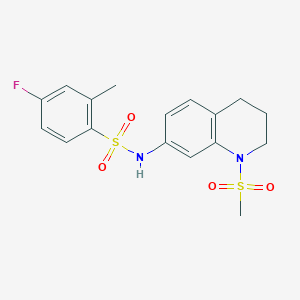

![2-methyl-3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2638603.png)

![3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-formylvinyl]-4-isoxazolecarbonitrile](/img/structure/B2638604.png)

![2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2638614.png)